5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine
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Overview
Description
5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,8-naphthyridin-2-amine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
3-([5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl)-1H-1,2,4-triazol-5-amine:
Uniqueness
5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine is unique due to the presence of multiple trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F9N3/c19-16(20,21)10-3-1-2-9(6-10)8-28-14-5-4-11-12(17(22,23)24)7-13(18(25,26)27)29-15(11)30-14/h1-7H,8H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISDITFGIKJSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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